molecular formula C9H9F3S2 B3347829 3,5-Bis(methylthio)benzotrifluoride CAS No. 1449008-22-3

3,5-Bis(methylthio)benzotrifluoride

Cat. No.: B3347829
CAS No.: 1449008-22-3
M. Wt: 238.3 g/mol
InChI Key: WQPKIUZCYBZCLO-UHFFFAOYSA-N
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Description

3,5-Bis(methylthio)benzotrifluoride is an organic compound with the molecular formula C₉H₉F₃S₂ It is characterized by the presence of two methylthio groups attached to a benzene ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylthio)benzotrifluoride typically involves the introduction of methylthio groups to a benzotrifluoride precursor. One common method includes the reaction of 3,5-dichlorobenzotrifluoride with sodium methylthiolate under controlled conditions. The reaction proceeds as follows:

3,5-Dichlorobenzotrifluoride+2NaSCH3This compound+2NaCl\text{3,5-Dichlorobenzotrifluoride} + 2 \text{NaSCH}_3 \rightarrow \text{this compound} + 2 \text{NaCl} 3,5-Dichlorobenzotrifluoride+2NaSCH3​→this compound+2NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of specialized reactors and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylthio)benzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Substitution: Formation of substituted benzotrifluoride derivatives

    Reduction: Formation of reduced benzotrifluoride derivatives

Scientific Research Applications

3,5-Bis(methylthio)benzotrifluoride finds applications in various scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Bis(methylthio)benzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the methylthio groups and trifluoromethyl group play crucial roles in determining the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of methylthio groups.

    3,5-Dimethylbenzotrifluoride: Similar structure but with methyl groups instead of methylthio groups.

Uniqueness

3,5-Bis(methylthio)benzotrifluoride is unique due to the presence of both methylthio and trifluoromethyl groups, which impart distinct chemical properties

Properties

IUPAC Name

1,3-bis(methylsulfanyl)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPKIUZCYBZCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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